

Scale-up synthesis of "Methyl 4-formyl-2-methoxybenzoate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 4-formyl-2-methoxybenzoate
Cat. No.:	B1369907

[Get Quote](#)

An Application Note and Protocol for the Scale-Up Synthesis of **Methyl 4-formyl-2-methoxybenzoate**

Authored by: A Senior Application Scientist

Introduction: The Significance of Methyl 4-formyl-2-methoxybenzoate

Methyl 4-formyl-2-methoxybenzoate (CAS No. 55204-14-3) is a highly valuable bifunctional molecule, serving as a critical intermediate in the synthesis of complex organic molecules.^[1] Its structure, featuring an aldehyde, a methyl ester, and a methoxy-substituted aromatic ring, provides multiple reactive sites for constructing advanced molecular architectures. This versatility makes it a sought-after building block in the pharmaceutical industry, particularly for the development of novel therapeutic agents, including S-nitrosoglutathione reductase (GSNOR) inhibitors and other pharmaceutical compounds.^{[2][3][4]} Given its strategic importance, the development of a robust, efficient, and scalable synthetic process is paramount for researchers and professionals in drug development and fine chemical manufacturing.

This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of **Methyl 4-formyl-2-methoxybenzoate**. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and rationale for key process

decisions, ensuring both technical accuracy and practical applicability for a seamless transition from laboratory to pilot-plant scale.

Strategic Approach to Synthesis: A Rationale for the Chosen Pathway

The synthesis of **Methyl 4-formyl-2-methoxybenzoate** can be approached via several routes. A common strategy involves the electrophilic formylation of a pre-functionalized benzene ring. After careful consideration of factors such as starting material availability, reaction efficiency, atom economy, and scalability, a two-step sequence has been selected. This pathway begins with the readily available and cost-effective starting material, salicylic acid.

- Step 1: O-Methylation and Esterification of Salicylic Acid: The initial step involves the simultaneous methylation of the phenolic hydroxyl group and esterification of the carboxylic acid of salicylic acid to produce Methyl 2-methoxybenzoate. This transformation is efficiently achieved using a suitable methylating agent like dimethyl sulfate in the presence of a base. [5]
- Step 2: Electrophilic Formylation (Duff Reaction Variant): The core transformation is the introduction of the formyl group at the para-position of the methoxy group. For scale-up, a modified Duff reaction using urotropine (hexamethylenetetramine) and methanesulfonic acid provides a robust and high-yielding method.[5] This approach avoids the use of more hazardous or difficult-to-handle formylating agents and is well-suited for larger-scale production.

This strategic pathway is designed for efficiency and scalability, minimizing complex purification steps and utilizing readily available industrial reagents.

Physicochemical and Safety Data

A thorough understanding of the physical properties and potential hazards of the target compound and key reagents is critical for safe and effective synthesis.

Table 1: Physicochemical Properties of Methyl 4-formyl-2-methoxybenzoate

Property	Value	Reference(s)
CAS Number	55204-14-3	[1]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[1]
Molecular Weight	194.19 g/mol	
Appearance	Colorless to white solid/powder	[2]
Melting Point	Data not consistently available; requires experimental determination.	
Boiling Point	Data not available	
Solubility	Soluble in common organic solvents like DCM, EtOAc.	

Safety and Handling Precautions

All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves (e.g., nitrile), is mandatory.[\[6\]](#)[\[7\]](#)

- Dimethyl Sulfate:EXTREMELY TOXIC and CARCINOGENIC. Handle with extreme caution in a certified chemical fume hood. Avoid all contact with skin, eyes, and respiratory tract. Use of a dedicated set of glassware and syringes is recommended.
- Methanesulfonic Acid:CORROSIVE. Causes severe skin burns and eye damage. Handle with appropriate protective gear.
- Urotropine (Hexamethylenetetramine): May cause skin and respiratory irritation. Can be flammable.
- Sodium Hydroxide:CORROSIVE. Causes severe burns. Handle with care, especially when preparing solutions.

An eyewash station and safety shower must be readily accessible.[\[7\]](#) For detailed information, consult the Safety Data Sheets (SDS) for all reagents before commencing work.[\[6\]](#)

Detailed Scale-Up Synthesis Protocol

This protocol is optimized for a multi-gram to kilogram scale. All glassware should be thoroughly dried before use.

Step 1: Synthesis of Methyl 2-methoxybenzoate

This step converts salicylic acid into the key intermediate for the formylation reaction.

Reaction Scheme: Salicylic Acid → Methyl 2-methoxybenzoate (via Methylation and Esterification)

Materials and Equipment:

- Multi-neck round-bottom flask (appropriately sized for the scale) equipped with a mechanical stirrer, thermometer, and dropping funnel.
- Heating mantle with temperature control.
- Salicylic acid
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone (or other suitable solvent like DMF)
- Dimethyl sulfate ($(CH_3)_2SO_4$)

Procedure:

- Reaction Setup: Charge the reaction flask with salicylic acid, potassium carbonate, and acetone. Begin vigorous stirring to create a slurry.
- Reagent Addition: Heat the mixture to 50-60°C.^[5] Slowly add dimethyl sulfate dropwise via the dropping funnel over 1-2 hours, carefully maintaining the internal temperature.
 - Causality Note: The dropwise addition and temperature control are crucial to manage the exothermic reaction and prevent runaway conditions. Potassium carbonate acts as the

base to deprotonate the acidic protons of both the carboxylic acid and the phenol, facilitating the nucleophilic attack on the dimethyl sulfate.

- **Reaction Monitoring:** After the initial addition, it may be necessary to supplement with additional potassium carbonate and dimethyl sulfate to drive the reaction to completion.^[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-48 hours).
- **Work-up and Isolation:**
 - Cool the reaction mixture to room temperature.
 - Reduce the solvent volume by approximately 60% using a rotary evaporator.
 - Add water to the concentrated mixture and filter to remove any inorganic salts.
 - Transfer the filtrate to a separatory funnel and extract the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
 - Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
 - Concentrate the filtrate under reduced pressure to yield crude Methyl 2-methoxybenzoate, which can be used in the next step, often without further purification.

Step 2: Formylation of Methyl 2-methoxybenzoate

This is the critical step where the aldehyde functionality is introduced.

Reaction Scheme: Methyl 2-methoxybenzoate → **Methyl 4-formyl-2-methoxybenzoate**

Materials and Equipment:

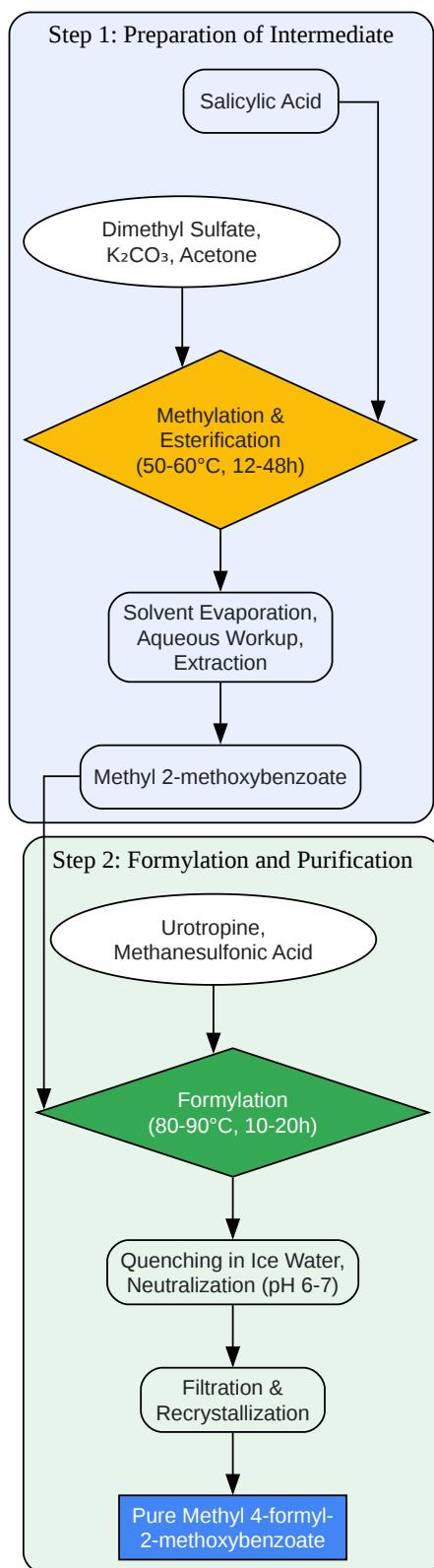
- Multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and powder addition funnel.
- Cooling bath (ice/water or cryocooler).

- Methyl 2-methoxybenzoate (from Step 1)
- Methanesulfonic acid
- Urotropine (hexamethylenetetramine)
- Sodium hydroxide (NaOH) solution for neutralization.

Procedure:

- Reagent Charging: In the reaction flask, cool methanesulfonic acid to 0-10°C using an ice bath.^[5] Add the Methyl 2-methoxybenzoate from the previous step to the cold acid with stirring.
- Urotropine Addition: Once the solution is homogeneous, add urotropine portion-wise, ensuring the internal temperature remains below 10°C.
 - Causality Note: Methanesulfonic acid serves as both the solvent and the acidic catalyst. The reaction of urotropine in strong acid generates the electrophilic iminium species, which is the active formylating agent in the Duff reaction. Maintaining a low temperature during addition is critical to control the reaction rate.
- Reaction Execution: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 10-20 hours.^[5]
- Reaction Monitoring: Monitor the formation of the product by TLC or HPLC. The reaction is typically complete when the starting material is no longer detectable.
- Quenching and Work-up:
 - Cool the reaction mixture to room temperature.
 - Carefully and slowly pour the reaction mixture into a separate vessel containing ice water. This step is highly exothermic and must be done with caution.
 - Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH reaches 6-7.^[5] This will cause the product to precipitate out of the solution.

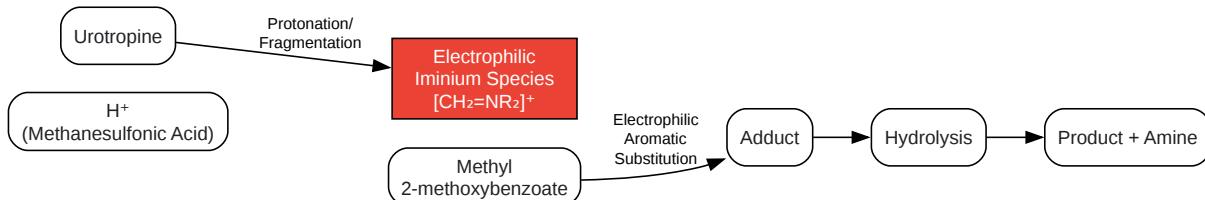
- Purification:
 - Collect the solid precipitate by vacuum filtration.
 - Wash the filter cake thoroughly with water to remove any residual salts and impurities.^[5]
 - Dry the solid product under vacuum at a moderate temperature (e.g., 40-50°C) to obtain the final **Methyl 4-formyl-2-methoxybenzoate**. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).


Process Visualization and Data Summary

Visual workflows and tabulated data are essential for clarity and reproducibility in a scale-up environment.

Table 2: Summary of Scale-Up Reaction Parameters

Parameter	Step 1: Methylation/Esterification	Step 2: Formylation
Starting Material	Salicylic Acid	Methyl 2-methoxybenzoate
Key Reagents	Dimethyl Sulfate, K ₂ CO ₃ , Acetone	Urotropine, Methanesulfonic Acid
Reaction Temperature	50-60°C	80-90°C
Reaction Time	12-48 hours	10-20 hours
Typical Yield	>90% (crude)	75-94% ^{[2][5]}
Work-up	Extraction with DCM/EtOAc	Precipitation by neutralization
Purification	Direct use or distillation	Filtration and Recrystallization


Diagram 1: Overall Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the two-step synthesis of **Methyl 4-formyl-2-methoxybenzoate**.

Diagram 2: Simplified Mechanism of Formylation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 4-FORMYL-2-METHOXYBENZOATE - CAS:55204-14-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. WO2011038204A1 - Novel dihydropyrimidin-2(1h)-one compounds as s-nitrosoglutathione reductase inhibitors - Google Patents [patents.google.com]
- 3. US10973817B2 - Pharmaceutical compounds - Google Patents [patents.google.com]
- 4. US11786524B2 - Pharmaceutical compounds - Google Patents [patents.google.com]
- 5. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Scale-up synthesis of "Methyl 4-formyl-2-methoxybenzoate"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1369907#scale-up-synthesis-of-methyl-4-formyl-2-methoxybenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com